

Technical Guide: Atto 565 NHS Ester for Oligonucleotide Conjugation

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Compound of Interest

Compound Name: Atto 565 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Atto 565 NHS ester**, its application in oligonucleotide conjugation, and detailed experimental protocols. This document is intended to serve as a core resource for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutics who utilize fluorescently labeled oligonucleotides.

Introduction to Atto 565 NHS Ester

Atto 565 is a fluorescent label belonging to the rhodamine class of dyes.^{[1][2]} It is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3]} These properties make Atto 565 highly suitable for a range of sensitive applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][3][4][5][6]} The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of biomolecules containing primary amino groups, such as amino-modified oligonucleotides, peptides, and proteins.^{[7][8][9]} The reaction between the NHS ester and an amino group forms a stable amide bond.^{[7][8]}

Properties of Atto 565 NHS Ester

The key spectral and physical properties of Atto 565 are summarized in the table below. This data is essential for designing experiments, selecting appropriate filter sets for fluorescence

microscopy, and performing quantitative analysis.

Property	Value	Reference
Excitation Maximum (λ_{abs})	564 nm	[1][10]
Emission Maximum (λ_{fl})	590 nm	[1][10]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][10]
Fluorescence Quantum Yield (η_{fl})	90%	[1][10]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1][10]
Molecular Weight (MW)	708 g/mol	[1][9]
Solubility	Soluble in DMF, DMSO, ethanol, methanol	[1][10]
Storage Conditions	Store at -20°C, protected from light and moisture	[1][10]

Experimental Protocol: Oligonucleotide Conjugation with Atto 565 NHS Ester

This section provides a detailed protocol for the conjugation of **Atto 565 NHS ester** to an amino-modified oligonucleotide.

Materials

- Amino-modified oligonucleotide
- Atto 565 NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.2 M Carbonate buffer (pH 8.0-9.0)
- Purification system (e.g., Gel filtration column, Reverse-Phase HPLC)

Reagent Preparation

- **Oligonucleotide Solution:** Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9). For example, dissolve 5 nmol of the oligonucleotide in 50 μ l of the buffer.[\[1\]](#)
- **Atto 565 NHS Ester Stock Solution:** Immediately before use, prepare a 5 mg/ml solution of **Atto 565 NHS ester** in anhydrous DMF or DMSO.[\[1\]](#) It is crucial to use an amine-free solvent to prevent hydrolysis of the NHS ester.[\[11\]](#)

Conjugation Reaction

- Combine the oligonucleotide solution and the **Atto 565 NHS ester** solution. A typical starting point is to add approximately 30 μ l of the label solution to 50 μ l of the oligonucleotide solution.[\[1\]](#) The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.
- Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.[\[1\]](#) For longer reaction times, it is recommended to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.[\[1\]](#) For some applications, an incubation time of up to 18 hours at room temperature may be necessary for the reaction to be completed.[\[12\]](#)[\[13\]](#)
- The optimal pH for the NHS ester coupling reaction is between 8.0 and 9.0, as the amino group needs to be unprotonated to be reactive.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Purification of the Labeled Oligonucleotide

It is essential to remove the unconjugated dye from the labeled oligonucleotide. Common purification methods include:

- **Gel Filtration Chromatography:** This method separates molecules based on size. The larger, labeled oligonucleotide will elute before the smaller, free dye.[\[1\]](#)
- **Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):** This technique separates molecules based on hydrophobicity. The hydrophobicity of the Atto 565 dye allows for the separation of the labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.[\[3\]](#)

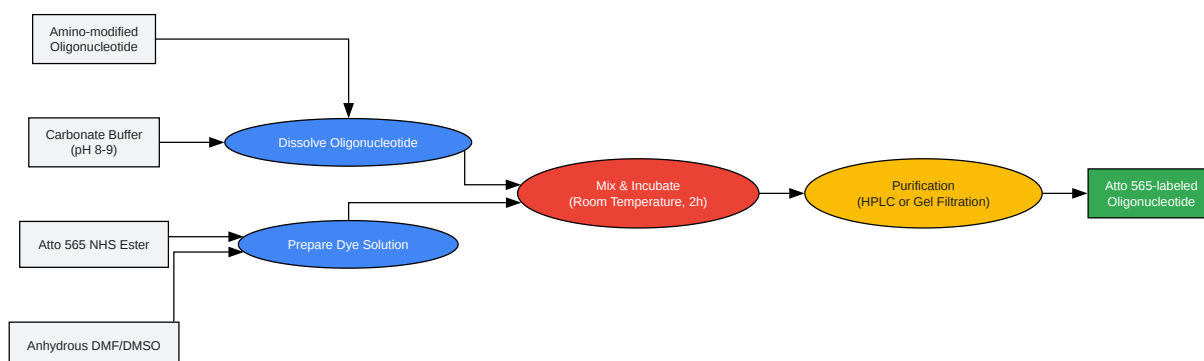
- Butanol Extraction: For hydrophobic dyes like Atto 565, an extraction with water-saturated butanol can be an effective method to remove the free dye, which will partition into the organic phase, while the hydrophilic DNA remains in the aqueous phase.[14]

Storage of the Conjugate

Store the purified, labeled oligonucleotide at -20°C and protect it from light.[1][12] For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.[1][12]

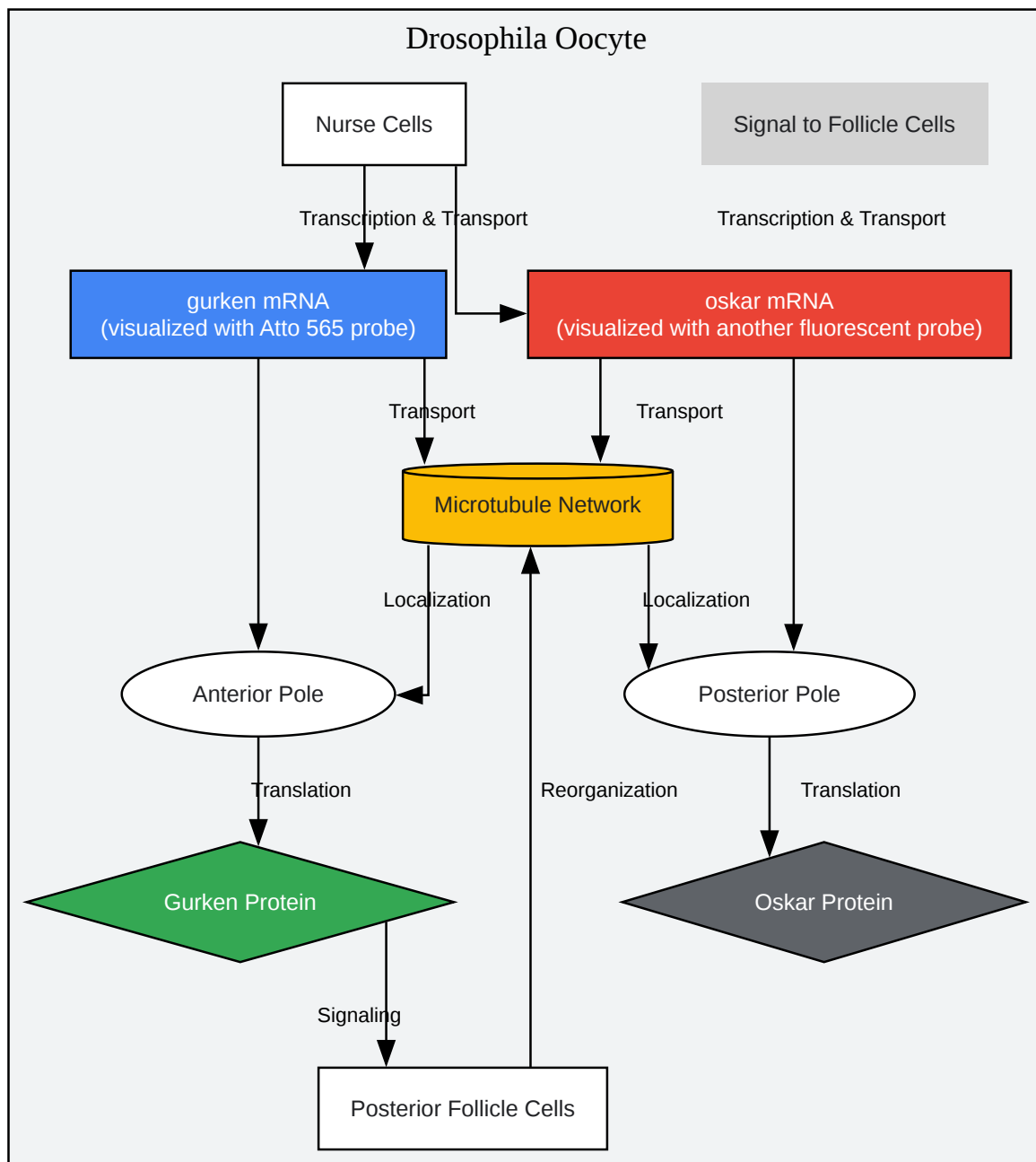
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for oligonucleotide conjugation and a relevant biological signaling pathway where Atto 565-labeled oligonucleotides can be applied.



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Caption: Workflow for the conjugation of **Atto 565 NHS ester** to an amino-modified oligonucleotide.



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Caption: Signaling pathway for Drosophila anterior-posterior axis formation, a process studied using fluorescently labeled mRNA probes.

Application Example: Fluorescence In Situ Hybridization (FISH)

Atto 565-labeled oligonucleotides are frequently used as probes in FISH experiments to visualize the subcellular localization of specific mRNA molecules.[3][15] This technique is crucial for understanding the spatial and temporal regulation of gene expression.

A classic example of the importance of mRNA localization is in the development of the fruit fly, *Drosophila melanogaster*. The establishment of the anterior-posterior body axis is dependent on the precise localization of maternal mRNAs, such as *gurken* and *oskar*, within the oocyte.[8][10]

- *gurken* mRNA: This mRNA is localized to the anterior-dorsal corner of the oocyte.[2][11] Its localized translation produces Gurken protein, a signaling molecule that specifies the dorsal fate of the overlying follicle cells.[3][11]
- *oskar* mRNA: Conversely, *oskar* mRNA is transported to the posterior pole of the oocyte.[1][7][10] The subsequent translation of Oskar protein at this location is essential for the formation of the pole plasm, which contains the determinants for the germ cells and the abdomen of the future embryo.[7][12]

The use of Atto 565-labeled oligonucleotide probes allows researchers to visualize the dynamic process of *gurken* and *oskar* mRNA localization, providing insights into the molecular machinery that governs embryonic patterning.

Conclusion

Atto 565 NHS ester is a versatile and robust fluorescent label for oligonucleotides. Its excellent photophysical properties make it an ideal choice for a wide range of applications that require high sensitivity and resolution. The straightforward conjugation chemistry and the availability of reliable purification methods enable the routine production of high-quality fluorescent probes for advanced molecular biology research and the development of novel diagnostic and therapeutic tools.

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